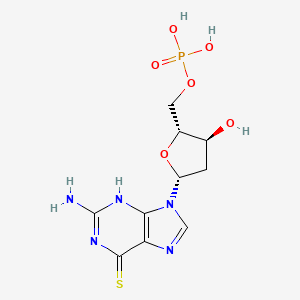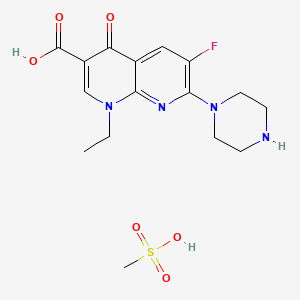
2-Methyl-3-((methylsulfonyl)methyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-((methylsulfonyl)methyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-Methyl-3-((methylsulfonyl)methyl)azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of azetidine synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, utilizing scalable processes suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Methyl-3-((methylsulfonyl)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized azetidines .
科学的研究の応用
2-Methyl-3-((methylsulfonyl)methyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, such as coatings and adhesives.
作用機序
The mechanism of action of 2-Methyl-3-((methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets. The ring strain and functional groups contribute to its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Pyrrolidines: Five-membered nitrogen heterocycles that are more stable but less reactive compared to azetidines.
Uniqueness: 2-Methyl-3-((methylsulfonyl)methyl)azetidine stands out due to its balance of stability and reactivity, making it suitable for various applications where controlled reactivity is essential .
特性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
2-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(3-7-5)4-10(2,8)9/h5-7H,3-4H2,1-2H3 |
InChIキー |
HNYWLFBFDMEHNC-UHFFFAOYSA-N |
正規SMILES |
CC1C(CN1)CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


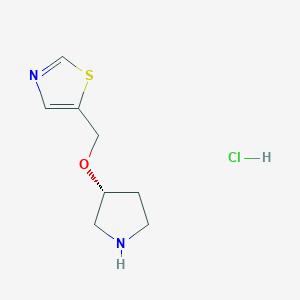
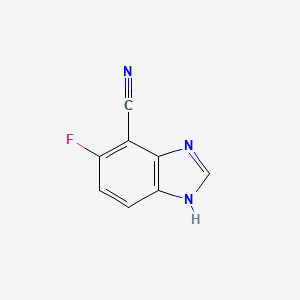

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
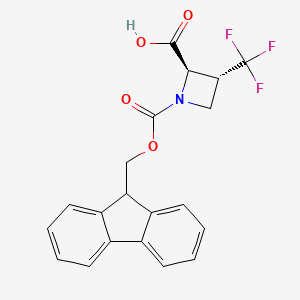

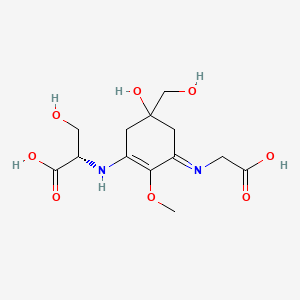

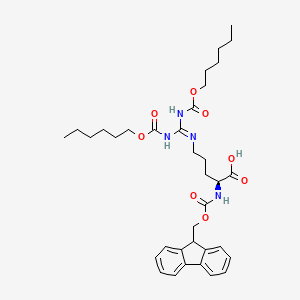
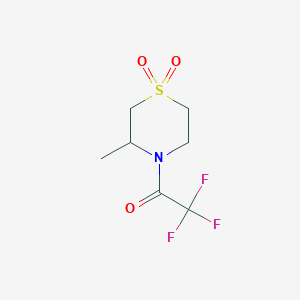
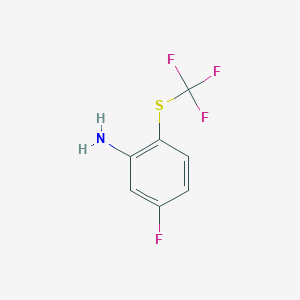
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
